2-(Bromomethyl)-1,3,5-trimethylbenzene
Overview
Description
2-(Bromomethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of mesitylene, where one of the methyl groups is substituted by a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene). One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed
Major Products Formed
Nucleophilic Substitution: Products include 2-(hydroxymethyl)-1,3,5-trimethylbenzene, 2-(cyanomethyl)-1,3,5-trimethylbenzene, and various amine derivatives.
Oxidation: Products include 2-(formyl)-1,3,5-trimethylbenzene and 2-(carboxyl)-1,3,5-trimethylbenzene.
Reduction: The major product is 1,3,5-trimethylbenzene
Scientific Research Applications
2-(Bromomethyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in the development of new drugs and therapeutic agents.
Industrial Chemistry: The compound is used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3,5-trimethylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in radical reactions under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)benzene
- 1-(Bromomethyl)-3,5-dimethylbenzene
Comparison
Compared to similar compounds, 2-(Bromomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNEJUMZTWMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283507 | |
Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4761-00-6 | |
Record name | 4761-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the synthesis of various imidazolinium salts using 2-(Bromomethyl)-1,3,5-trimethylbenzene. What is the significance of this compound in this specific chemical reaction?
A1: this compound serves as a crucial alkylating agent in the synthesis of mono-, bis-, and tris-imidazolinium salts. [] The bromine atom in the compound is susceptible to nucleophilic attack, allowing it to react with the nitrogen atom of the 1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine molecule. This quaternization reaction leads to the formation of the desired imidazolinium salts, which are then further investigated for their catalytic properties.
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